5-Demethylovalicin

Description

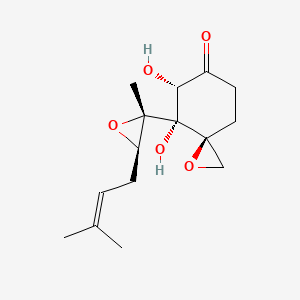

Structure

3D Structure

Properties

Molecular Formula |

C15H22O5 |

|---|---|

Molecular Weight |

282.33 g/mol |

IUPAC Name |

(3S,4R,5S)-4,5-dihydroxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one |

InChI |

InChI=1S/C15H22O5/c1-9(2)4-5-11-13(3,20-11)15(18)12(17)10(16)6-7-14(15)8-19-14/h4,11-12,17-18H,5-8H2,1-3H3/t11-,12-,13+,14+,15+/m1/s1 |

InChI Key |

PCNIYGYCVFRRRE-MRLBHPIUSA-N |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@]2([C@@H](C(=O)CC[C@]23CO3)O)O)C |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)O)O)C |

Synonyms |

5-demethylovalicin |

Origin of Product |

United States |

Biosynthetic Pathways and Origin Research of 5 Demethylovalicin

Fungal Origin and Identification of Producing Organisms

Both ovalicin (B1677816) and structurally related compounds, including 5-demethylovalicin, have been identified as products of fungal metabolism. Ovalicin itself was initially isolated from Aspergillus fumigatus. iupac.org More recently, Pseudallescheria boydii, a fungus isolated from termites, has been shown to produce ovalicin and a variety of its derivatives, including demethylated forms. nih.govresearchgate.netmdpi.com Studies on Ripartites metrodii and Ripartites tricholoma have also reported the isolation of this compound among other known compounds. researchgate.net The presence of this compound in different fungal species suggests a potentially conserved or convergent biosynthetic capacity within certain fungal lineages.

Research on Pseudallescheria boydii strains associated with termites has highlighted these fungi as producers of a collection of ovalicin fatty acid esters and other derivatives. nih.govmdpi.com Metabolomic profiling of these strains has been instrumental in identifying these compounds and their relative proportions. nih.govmdpi.com

Here is a table summarizing some identified fungal sources:

| Organism | Compound(s) Produced | Reference |

| Aspergillus fumigatus | Ovalicin | iupac.org |

| Pseudallescheria boydii | Ovalicin, this compound, Ovalicin derivatives | nih.govresearchgate.netmdpi.combeilstein-journals.org |

| Ripartites metrodii | This compound, other sesquiterpenes | researchgate.net |

| Ripartites tricholoma | This compound, other sesquiterpenes | researchgate.net |

Hypothetical Biosynthetic Routes and Precursors in Microbial Systems

Sesquiterpenes, including ovalicin and likely this compound, are derived from the universal isoprenoid precursor, farnesyl pyrophosphate (FPP). iupac.orghebmu.edu.cn The biosynthesis of ovalicin is understood to share a common initial precursor, cis-farnesyl pyrophosphate, with fumagillin (B1674178). iupac.org This pathway involves the cyclization of FPP to form a sesquiterpene scaffold, followed by a series of tailoring modifications.

Specifically, β-trans-bergamotene has been identified as a biosynthetic intermediate shared by ovalicin and fumagillin. mdpi.comresearchgate.netacs.org The ovalicin biosynthetic pathway is thought to diverge from the fumagillin pathway after the formation of β-trans-bergamotene, with the addition of a hydroxyl group at a specific position (C-5 in the case of ovalicin) catalyzed by specific enzymes. mdpi.com

While the complete biosynthetic pathway for this compound specifically is not as extensively detailed as that for ovalicin, its structural relationship suggests it arises either as a direct precursor to ovalicin (lacking the methyl group) or as a shunt product or degradation product from the ovalicin pathway. The presence of this compound alongside ovalicin and its derivatives in fungal extracts supports its involvement in the broader ovalicin metabolic network. nih.govmdpi.comresearchgate.net

Enzymatic Catalysis and Genetic Determinants in Ovalicin Biosynthesis

The biosynthesis of ovalicin involves several enzymatic steps, and research has begun to identify the genes and enzymes responsible, particularly in Pseudallescheria boydii. Genome sequencing and analysis of P. boydii strains have revealed a cluster of biosynthetic genes predicted to be involved in the production of ovalicin and its fatty acid esters. nih.govmdpi.comresearchgate.net This gene cluster is composed of 18 genes conserved across different P. boydii strains. mdpi.com

Key enzymatic steps identified or predicted in the ovalicin biosynthetic pathway include:

Terpene Synthase: An enzyme like Pbo_Ova_A in P. boydii initiates the pathway by converting farnesyl pyrophosphate to β-trans-bergamotene. mdpi.com This is analogous to the Fma-TC enzyme in Aspergillus fumigatus involved in fumagillin biosynthesis. acs.orgnih.gov

Cytochrome P450 Monooxygenase: Enzymes such as Pbo_Ova_B are predicted to catalyze oxidative steps in the pathway, modifying the bergamotene (B12702309) scaffold. mdpi.com In the related fumagillin pathway, a multifunctional cytochrome P450 enzyme (Fma-P450) is known to catalyze multiple oxidation steps. acs.org

Oxidoreductase or Dioxygenase: An enzyme like Pbo_Ova_E is likely responsible for the hydroxylation step that differentiates ovalicin from intermediates in the fumagillin pathway, specifically adding a hydroxyl group at C-5. mdpi.com

Hydrolase: Pbo_Ova_G has been identified as a putative hydrolase that may be involved in cleaving ester bonds in ovalicin derivatives. mdpi.com

The biosynthetic gene cluster for ovalicin in P. boydii has been found to be intertwined with the gene cluster for pseurotin (B1257602) A, another specialized metabolite produced by these fungi. mdpi.comresearchgate.net This intertwined arrangement of biosynthetic genes within "superclusters" appears to be a feature in some fungal genomes, potentially allowing for co-regulation of related metabolic pathways. pnas.orgasm.org

Genetic studies, including genome sequencing and analysis using tools like antiSMASH, have been crucial in annotating potential biosynthetic gene clusters and identifying candidate genes involved in ovalicin and related compound production. nih.govmdpi.comresearchgate.netnih.gov

Potential for Metabolic Engineering Approaches for Enhanced Production (Conceptual)

The identification of the genes and enzymes involved in ovalicin and this compound biosynthesis opens up possibilities for metabolic engineering approaches to enhance their production. researchgate.net Metabolic engineering involves modifying the genetic and regulatory networks of an organism to optimize the production of desired compounds.

Conceptual strategies for enhancing this compound production could include:

Overexpression of Pathway Genes: Increasing the expression levels of key enzymes in the biosynthetic pathway, such as the terpene synthase and tailoring enzymes, could potentially lead to higher yields.

Blocking Competing Pathways: If this compound is an intermediate or a shunt product, downregulating enzymes that convert it to other compounds or lead to competing metabolic branches could increase its accumulation.

Enhancing Precursor Supply: Strategies to increase the availability of the primary precursor, farnesyl pyrophosphate, through modifications of the central carbon metabolism could also boost production.

Engineering Regulatory Elements: Modifying pathway-specific transcription factors or global regulators that control the expression of the biosynthetic gene cluster could be used to fine-tune production. asm.org

Heterologous Expression: Introducing the identified biosynthetic gene cluster, or parts of it, into a more amenable and fast-growing host organism (like Saccharomyces cerevisiae or Escherichia coli) could provide an alternative platform for scalable production, although this often requires significant pathway refactoring and optimization. researchgate.net

While specific metabolic engineering strategies for this compound are conceptual based on current knowledge of related pathways, the progress in identifying the genetic basis for ovalicin biosynthesis provides a strong foundation for future efforts aimed at optimizing the production of these valuable fungal metabolites. mdpi.comresearchgate.netresearchgate.net

Chemical Synthesis and Derivatization Strategies for 5 Demethylovalicin

Total Synthesis Methodologies and Achievements

Total synthesis of 5-demethylovalicin aims to construct the molecule from simpler, readily available precursors. Several methodologies have been developed to achieve this, focusing on controlling the stereochemistry and efficiently assembling the complex spirocyclic and epoxy-containing structure.

Enantioselective and Diastereoselective Synthetic Routes

Enantioselective and diastereoselective approaches are essential for synthesizing chirally pure this compound, as its biological activity is highly dependent on its specific stereochemistry. One notable approach involves a concise enantio- and diastereoselective total synthesis that utilizes a proline-mediated asymmetric catalytic α-aminoxylation as a key step. tohoku.ac.jpniph.go.jpmdpi.com This method allows for the control of both absolute and relative stereochemistry in the early stages of the synthesis. tohoku.ac.jp Another synthesis strategy involves the diastereoselective introduction of the side chain, which was found to be a challenging step. tohoku.ac.jp Exploiting a free hydroxyl group in combination with a zincate reagent enabled the direct introduction of the side chain with the correct stereochemistry, contributing to the efficiency and straightforwardness of the total synthesis. niph.go.jp Diastereoselective double epoxidation catalyzed by VO(OiPr)₃ at low temperature is another crucial step that affords this compound as a single isomer, creating three chiral centers. tohoku.ac.jp

Key Synthetic Steps and Catalytic Approaches (e.g., Proline-Mediated Reactions)

Key synthetic steps in the total synthesis of this compound often involve the formation of stereogenic centers and the construction of the spirocyclic and epoxide rings. Proline-mediated reactions, particularly asymmetric catalytic α-aminoxylation of carbonyl compounds, have been highlighted as a powerful key step in some syntheses. tohoku.ac.jpniph.go.jpmdpi.com This organocatalytic approach can effectively control the stereochemistry at the α-position of carbonyl compounds, which can then be carried through subsequent transformations to establish multiple stereocenters in the final product. tohoku.ac.jpnih.gov The initial aminoxylation reaction can control the absolute and relative stereochemistry of subsequently generated stereogenic centers. tohoku.ac.jp Other important steps include highly diastereoselective formation of bis(trimethylsilyl ether) cyanide, diastereoselective Michael reactions using vinyl zincate, and stereoselective double epoxidation catalyzed by vanadium complexes. tohoku.ac.jpniph.go.jp

Semi-synthetic Modifications and Analog Design Strategies

Semi-synthetic approaches involve using a naturally occurring compound, such as ovalicin (B1677816) or a precursor, as a starting material to synthesize derivatives of this compound. These strategies are employed to create structurally related analogs for research purposes, particularly to explore structure-activity relationships and potentially identify compounds with improved properties.

Creation of Structurally Related Derivatives for Research

Semi-synthesis allows for targeted modifications of the this compound or ovalicin scaffold to generate a library of derivatives. For example, ovalicin derivatives have been created through the esterification of the less hindered site of the ovalicin epoxide with long-chain fatty acids. mdpi.com These semi-synthetic compounds have been used to study biological activities. mdpi.com The systematic comparison of the biological properties of natural products like this compound and their derivatives is highly desirable for understanding their mechanisms of action and identifying potential therapeutic leads. tohoku.ac.jp

Methodologies for Introducing Structural Diversity

Methodologies for introducing structural diversity in semi-synthetic modifications and analog design include various chemical transformations applied to the core structure of this compound or related natural products. Strategies commonly used in analog design include bioisosteric replacement, altering stereochemistry, and modifying functional groups. slideshare.netslideshare.netscribd.com While the search results specifically mention the esterification of ovalicin mdpi.com, general methodologies for introducing structural diversity in organic synthesis and analog design can involve:

Functional Group Interconversions: Converting existing functional groups into others (e.g., oxidation, reduction, hydrolysis).

Coupling Reactions: Joining different molecular fragments together.

Introduction of New Substituents: Adding various chemical groups to the core structure at different positions.

Skeletal Modifications: Altering the carbon framework, although this is more complex and often falls under diversity-oriented synthesis (DOS). cam.ac.ukcam.ac.uk DOS aims to generate diverse libraries of molecules with variations in attached groups, stereochemistry, functional groups, and molecular frameworks. cam.ac.uk

Biological Activities and Molecular Mechanisms of Action of 5 Demethylovalicin

Cellular and Subcellular Mechanistic Investigations (In Vitro Research)

In vitro research has provided insights into how 5-Demethylovalicin affects cellular processes, particularly those related to angiogenesis.

This compound has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) in cell-based assays nih.govnih.gov. Endothelial cell proliferation is a critical step in the process of angiogenesis, the formation of new blood vessels. The inhibition of HUVEC growth by this compound has been quantified, with an reported IC50 value of 100 nM in cell proliferation assays nih.govnih.gov. This effect on endothelial cells aligns with the understanding that MetAP-2 inhibitors can act as anti-angiogenic agents by affecting the growth and function of these cells.

Inhibition of MetAP-2 is known to impact cellular processes, including inducing G1 cell cycle arrest in tumor cells in vitro. While the broader effects of MetAP-2 inhibition can influence various cellular functions regulated by signaling pathways, specific detailed research findings on the direct effects of this compound on particular cellular signaling pathways are limited in the provided search results. Studies on other compounds or general angiogenesis mechanisms discuss pathways such as Ras signaling (involved in differentiation and proliferation), NF-κB, Akt, and ERK (involved in inflammation and angiogenesis), and VEGF signaling pathways (key in angiogenesis). However, the direct modulation of these specific pathways by this compound itself is not explicitly detailed in the retrieved information.

Impact on Cell Cycle Progression and Morphological Changes in Cultured Cells

Studies have shown that this compound can inhibit the growth of human umbilical vein endothelial cells (HUVEC) with an IC₅₀ of 100 nM in cell proliferation assays. researchgate.net This effect was observed without cytotoxicity on transformed and cancer cell lines in the same study. researchgate.net While the specific mechanisms by which this compound impacts cell cycle progression and induces morphological changes in HUVEC are not detailed in the provided search results, the inhibition of MetAP-2 is a likely contributing factor, as MetAP-2 activity is linked to cell growth and division. Other compounds, such as cytochalasins, which affect actin polymerization, are known to alter cellular morphology and inhibit cell division. unito.it However, the specific link between this compound and these morphological changes requires further investigation based on the provided information.

In Vitro Studies on Antiparasitic Activities of Analogues

While direct studies on the antiparasitic activity of this compound itself are not prominently featured in the search results, research on analogues of related compounds like fumagillin (B1674178) and ovalicin (B1677816) provides insight into potential antiparasitic effects. Fumagillin, an irreversible inhibitor of MetAP-2, has demonstrated potent in vitro activity against malaria parasites. lookchem.com Analogues of fumagillin with improved pharmacokinetic profiles have also shown activity against malaria parasites and trypanosomes. lookchem.com Ovalicin derivatives isolated from Pseudallescheria boydii have displayed antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei with varying IC₅₀ values. nih.govresearchgate.net For example, ovalicin linoleate (B1235992) showed IC₅₀ values of 19.8 µM against Plasmodium falciparum and 1.1 µM against Trypanosoma brucei. researchgate.net Given the structural similarity of this compound to ovalicin and fumagillin, and its activity as a MetAP-2 inhibitor, it is plausible that this compound or its analogues could also possess antiparasitic properties, although specific data for this compound's antiparasitic activity is not provided in the search results.

Here is a table summarizing some antiparasitic activities of ovalicin derivatives:

| Compound | Target Parasite | IC₅₀ (µM) | Source |

| Ovalicin Linoleate | Plasmodium falciparum | 19.8 | researchgate.net |

| Ovalicin Linoleate | Trypanosoma brucei | 1.1 | researchgate.net |

| Ovalicin | Plasmodium falciparum | 19.8 | nih.gov |

| Ovalicin | Trypanosoma brucei | 1.1 | nih.gov |

Note: The IC₅₀ values for Ovalicin are the same as Ovalicin Linoleate in the provided source nih.govresearchgate.net, suggesting these specific entries might refer to the same data or that Ovalicin itself was tested alongside its derivatives.

High-Throughput Screening and Phenotypic Assays for Biological Activity

High-throughput screening (HTS) and high-content screening (HCS) are widely used approaches for identifying bioactive small molecules and investigating their mechanisms of action. kyoto-u.ac.jp These methods are employed in chemical biology to accelerate drug development and the functional analysis of genes and proteins. kyoto-u.ac.jp Researchers utilize diverse chemical libraries, including natural products and synthetic compounds, in these screening efforts. kyoto-u.ac.jp After identifying bioactive molecules, their modes of action and targets are investigated using chemical biology-based approaches. kyoto-u.ac.jp While the provided search results mention HCS and HTS in the context of identifying useful small molecules and investigating their targets kyoto-u.ac.jp, there is no specific information detailing the direct application of HTS or phenotypic assays specifically for screening this compound or its analogues to discover new biological activities beyond its known MetAP-2 inhibition and effects on HUVEC cells. However, given the interest in natural products and MetAP-2 inhibitors, it is a likely avenue for future research.

Structure Activity Relationship Sar Studies of 5 Demethylovalicin and Its Analogues

Design Principles for Structurally Modified Derivatives

The design of structurally modified derivatives of 5-Demethylovalicin is a systematic process guided by the principles of medicinal chemistry and the insights gained from biological evaluations of the parent compound and initial analogues. nih.gov The primary objective is to explore the chemical space around the this compound scaffold to identify structural determinants of activity and optimize the molecule's interaction with its biological target, such as methionine aminopeptidase-2 (MetAP-2). researchgate.net Common design strategies include:

Targeted Modifications of Key Functional Groups: Altering or removing specific functional groups like hydroxyls, epoxides, or the methoxy (B1213986) group to assess their contribution to binding affinity and biological response. nih.govresearchgate.net

Variations in Side Chain Structure: Modifying the length, branching, or functionalization of the side chain to probe its role in target recognition and interaction.

Conformational Restriction or Flexibility: Designing analogues that either lock the molecule into a specific conformation or introduce greater flexibility to understand the preferred binding conformation.

These design efforts are often iterative, with the results from biological testing of synthesized analogues informing the design of subsequent generations of compounds.

Correlation of Structural Features with Specific Biological Efficacies

SAR studies on this compound and its analogues have focused on correlating specific structural features with their biological efficacies, particularly their ability to inhibit angiogenesis. tohoku.ac.jp Research findings indicate that certain parts of the molecule are more crucial for activity than others. For instance, the epoxide moiety present in this compound and its close relative, ovalicin (B1677816), has been implicated as an important feature, potentially involved in covalent or strong interactions with the biological target. tohoku.ac.jpresearchgate.net

Detailed studies involving series of analogues with systematic modifications allow researchers to map the relationship between specific structural changes and observed changes in biological activity (e.g., IC50 values in enzyme inhibition assays or efficacy in cellular models). nih.gov This helps in identifying the pharmacophore, the minimal set of structural features required for activity, and understanding which modifications enhance or diminish potency or selectivity.

Below is a conceptual representation of how data from such studies might be presented (intended to be an interactive data table):

| Analogue ID | Structural Modification Description | Biological Activity (e.g., IC50 against MetAP-2) | Relative Potency vs. This compound |

| This compound | Parent Compound | Value A | 1.0 |

| Analogue 1 | Modification at Position X | Value B | B/A |

| Analogue 2 | Modification at Position Y | Value C | C/A |

| ... | ... | ... | ... |

Such detailed data analysis helps to establish clear relationships between specific structural elements and the magnitude of the biological response. nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor determining the biological activity of chiral molecules like this compound, which possesses multiple stereogenic centers. tohoku.ac.jpmhmedical.com The precise spatial orientation of functional groups significantly impacts how a molecule interacts with its chiral biological targets, such as enzymes or receptors. mhmedical.comazolifesciences.com Different stereoisomers of a compound can exhibit vastly different biological profiles, ranging from potent activity to complete inactivity or even different types of activity. mhmedical.com

Studies investigating the stereochemical influences on the biological activity of this compound analogues would involve synthesizing and evaluating compounds with different configurations at one or more stereogenic centers. By comparing the activities of these stereoisomers, researchers can deduce the stereochemical requirements for optimal binding to the target and the induction of a biological effect. tohoku.ac.jp Understanding the preferred stereochemistry is vital for the rational design of more potent and selective analogues.

Computational and In Silico Approaches in SAR Analysis

Computational and in silico methods are indispensable tools in modern SAR studies of compounds like this compound and its analogues. nih.govchemmethod.com These approaches complement experimental work by providing molecular-level insights, predicting activities, and guiding the design process. oncodesign-services.comcollaborativedrug.comlimu.edu.ly

Key computational techniques employed in SAR analysis include:

Molecular Docking Studies: Simulating the binding mode and affinity of this compound and its analogues to the proposed biological target (e.g., MetAP-2). mdpi.com This helps visualize how different parts of the molecule interact with the binding site and explains observed SAR trends.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing statistical models that correlate structural descriptors (numerical representations of molecular features) with biological activity data for a series of compounds. collaborativedrug.comwikipedia.orglimu.edu.ly QSAR models can predict the activity of new, untested analogues and help identify which structural properties are most important for activity. nih.gov

Molecular Dynamics Simulations: Performing simulations to study the dynamic behavior and stability of the ligand-target complex over time, providing insights into the flexibility of the molecule and the target binding site. nih.govajchem-a.com

Pharmacophore Modeling: Identifying the essential 3D spatial arrangement of chemical features required for a molecule to bind to a target and elicit a biological response. limu.edu.ly These models can be used to design new compounds or screen databases for potential hits.

Cheminformatics Tools: Utilizing various software tools for analyzing chemical structures, calculating molecular properties, and visualizing SAR data. nih.gov

These in silico approaches enable the rapid evaluation of large numbers of potential analogues, helping to prioritize synthesis efforts and accelerate the discovery and optimization of new drug candidates. collaborativedrug.comnih.govchemmethod.com

Analytical Methodologies for 5 Demethylovalicin Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, providing insights into the arrangement of atoms within the molecule. Both 1D NMR (such as ¹H NMR and ¹³C NMR) and 2D NMR experiments (like COSY, HSQC, and HMBC) are employed to assign signals to specific nuclei and establish correlations between them, ultimately building a comprehensive picture of the molecular structure. cornell.eduegyankosh.ac.innih.gov Specific chemical shifts and coupling patterns observed in NMR spectra are characteristic of different structural features present in 5-Demethylovalicin. egyankosh.ac.innih.gov

Mass Spectrometry (MS) is another essential technique used in conjunction with NMR for structural analysis. MS provides information about the molecular weight of the compound and its fragmentation pattern, which can help in confirming the molecular formula and identifying substructures. cornell.eduegyankosh.ac.insciepub.com High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like electrospray ionization (ESI), offers high mass accuracy, aiding in the determination of the elemental composition of the molecule and its fragments. cornell.edu The presence and pattern of isotope peaks in the mass spectrum can also provide clues about the elemental composition, such as the presence of heteroatoms. egyankosh.ac.in

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting characteristic absorption bands corresponding to specific molecular vibrations. egyankosh.ac.insciepub.com Analysis of the IR spectrum helps confirm the presence or absence of key functional groups, such as hydroxyl or carbonyl groups, which are part of the this compound structure. egyankosh.ac.in

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of chromophores within the molecule, which are functional groups that absorb UV or visible light. egyankosh.ac.insciepub.com While perhaps less informative for the core sesquiterpene structure compared to NMR and MS, UV-Vis can be useful in specific research contexts, such as purity assessment or detection during chromatographic separation if the molecule has a suitable chromophore. ox.ac.uk

The combination of data from these spectroscopic techniques allows researchers to confidently elucidate and confirm the structure of isolated or synthesized this compound. egyankosh.ac.insciepub.com

Chromatographic Separation and Purification Methodologies for Research Samples

Chromatographic techniques are indispensable for the separation and purification of this compound from complex mixtures, such as fermentation broths or synthesis reaction mixtures. These methods leverage differences in the physical and chemical properties of compounds to achieve separation. sunnypharmtech.comnih.govjournalagent.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical separation and preparative purification of this compound in research. labtoo.comthermofisher.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, separating compounds based on their hydrophobicity. ox.ac.ukthermofisher.com This method involves a stationary phase that is less polar than the mobile phase. nih.gov By optimizing the mobile phase composition (often a gradient of water and an organic solvent like acetonitrile) and the stationary phase, researchers can achieve high resolution separation of this compound from impurities and related compounds. ox.ac.ukresearchgate.net UV detection is frequently employed in HPLC for monitoring the elution of this compound, typically at a specific wavelength where the compound absorbs light. ox.ac.ukresearchgate.net Preparative HPLC allows for the isolation of purified samples of this compound in quantities sufficient for further research. researchgate.net

Other chromatographic methods, such as column chromatography, can also be applied for initial purification steps or for separating larger quantities of material. nih.govirejournals.com These techniques utilize different stationary phases and elution strategies based on properties like polarity, size, or affinity to separate components of a mixture. nih.govirejournals.com The choice of chromatographic method depends on the nature of the sample matrix, the desired purity level, and the scale of purification required for the research application. thermofisher.com

Quantitative Analysis Methods for Research Applications

Quantitative analysis methods are necessary to determine the amount or concentration of this compound in research samples. These methods provide numerical data essential for various studies, including yield determination from isolation or synthesis, analysis of biological activity in dose-response experiments, or pharmacokinetic studies in research models. greenbook.orgshu.edunumberanalytics.com

Spectroscopic techniques, particularly UV-Vis spectroscopy, can be used for quantitative analysis if this compound has a sufficient molar absorptivity at a specific wavelength. sciepub.comspectroscopyonline.com By measuring the absorbance of a sample at a known wavelength and comparing it to a calibration curve prepared with known concentrations of this compound, the concentration in the sample can be determined. sciepub.com

Chromatographic methods, especially HPLC coupled with a detector like a UV detector, are also widely used for quantitative analysis. labtoo.comresearchgate.netresearchgate.net By injecting a known volume of sample into the HPLC system and integrating the peak area corresponding to this compound in the chromatogram, the amount or concentration can be quantified using external standards or internal standards. researchgate.net This approach is particularly useful for analyzing samples from complex matrices, as the chromatographic separation helps to avoid interference from other components. researchgate.net

Quantitative NMR (qNMR) is an increasingly utilized technique for the quantification of organic compounds, including natural products. qNMR relies on the direct relationship between the intensity of an NMR signal and the number of nuclei giving rise to that signal. labtoo.com By comparing the integral of a specific, well-resolved peak of this compound to the integral of a signal from an internal standard of known concentration, the concentration of this compound in the sample can be accurately determined without the need for a calibration curve of the analyte itself. labtoo.com

The selection of a quantitative analysis method depends on factors such as the sample type, the required sensitivity and accuracy, and the availability of instrumentation. Often, multiple quantitative methods may be employed to validate results in research studies. fountainheadstrategy.com

Pre Clinical Pharmacological Characterization in Research Models

In Vitro Pharmacological Assays and Systems

In vitro assays and systems play a fundamental role in the initial characterization of a compound's pharmacological profile. These studies are conducted in a controlled laboratory environment, often using cell lines or isolated biological components, to assess a compound's effects at the molecular and cellular level. wuxiapptec.com This allows for the evaluation of potency, selectivity, and preliminary mechanistic insights.

Diverse in vitro assays can be employed, including biochemical assays to measure enzyme activity or receptor binding, and cell-based assays to assess cellular responses such as proliferation, migration, or signaling pathway modulation. aragen.comdrugtargetreview.com These assays provide valuable data on how a compound interacts with biological targets and affects cellular processes.

Target Engagement Studies

Target engagement studies are critical in confirming that a compound physically interacts with its intended molecular target within a biological system. catapult.org.ukrevvity.co.jpdigitellinc.com This is a key step in validating the biological hypothesis and understanding the compound's mechanism of action. catapult.org.ukdigitellinc.com Establishing target engagement in a cellular context is considered an important step in mechanistic validation. catapult.org.uk

These studies aim to determine if the compound reaches the site of action and interacts with the target with the intended mechanism. catapult.org.uk Techniques for assessing target engagement in a cellular environment include label-free approaches such as the Cellular Thermal Shift Assay (CETSA), which relies on the principle that ligand binding can increase the thermal stability of a target protein. catapult.org.ukrevvity.co.jpdigitellinc.com Other methods may involve modified ligands or targets, or chemical biology approaches coupled with mass spectrometry-based proteomics to identify both intended and potential off-targets. catapult.org.ukdigitellinc.com

Research indicates that 5-Demethylovalicin inhibits recombinant human Methionine Aminopeptidase-2 (MetAP-2) with an IC50 of 17.7 nM in a cell-free system. nih.gov This finding provides direct evidence of target engagement with MetAP-2.

Mechanistic Studies in Cell-Based Models

Mechanistic studies in cell-based models delve deeper into how a compound exerts its biological effects. These studies use various cell lines, including disease-relevant models, to investigate the downstream consequences of target engagement and the modulation of specific cellular pathways. nih.govnih.gov Cell-based models offer a more complex and physiologically relevant environment compared to isolated biochemical systems. catapult.org.uk

Studies on this compound have shown its effects on cell proliferation. In cell proliferation assays, this compound inhibited the growth of human umbilical vein endothelial cells (HUVEC) with an IC50 of 100 nM. nih.gov Notably, this inhibition was observed without cytotoxicity on transformed and cancer cell lines, suggesting a degree of selectivity in its effects on endothelial cells. nih.gov This indicates that this compound may interfere with processes crucial for endothelial cell growth, potentially linked to its interaction with MetAP-2, an enzyme involved in protein processing essential for cell proliferation and angiogenesis.

Evaluation in Non-Human In Vivo Models (Mechanistic Studies, Excluding Safety/Toxicity)

Evaluation in non-human in vivo models provides valuable insights into the pharmacological activity of a compound within a complex living system. nih.govnih.gov These studies are designed to investigate the mechanistic effects and biological efficacy in relevant disease contexts, moving beyond the limitations of in vitro systems. nih.gov While in vitro models are useful, in vivo studies remain central to understanding a compound's behavior and effects in a whole organism. nih.gov

In vivo mechanistic studies can help to confirm target engagement in a living system and explore the downstream biological consequences in a more integrated environment. digitellinc.com These models allow for the assessment of a compound's impact on physiological processes and disease progression.

Biological Efficacy Assessment in Disease Models (e.g., Angiogenesis Models)

Assessing biological efficacy in relevant disease models is a key component of pre-clinical evaluation. For compounds with potential anti-angiogenic activity, such as those targeting MetAP-2, angiogenesis models are particularly relevant. Angiogenesis, the formation of new blood vessels, is a critical process in various diseases, including cancer and certain eye conditions. nih.govmdpi.com

In vitro angiogenesis assays can assess different aspects of this process, including endothelial cell migration, proliferation, and tube formation. nih.gov In vivo angiogenesis models, often using animals, allow for the evaluation of a compound's ability to inhibit or modulate blood vessel formation in a more complex environment. nih.govresearchgate.net

Given that this compound inhibits HUVEC proliferation, cells central to angiogenesis, its efficacy is relevant in angiogenesis models. nih.gov While specific detailed in vivo efficacy data for this compound in angiogenesis models were not extensively detailed in the provided snippets, the known role of its target, MetAP-2, in angiogenesis strongly suggests this as a relevant area of investigation for biological efficacy. nih.govthegoodscentscompany.com The parent compound, ovalicin (B1677816), and its derivatives have been studied for their anti-microsporidial activities in vitro and in vivo, which can involve effects on host cell processes like angiogenesis. thegoodscentscompany.com

Pharmacodynamic Endpoints and Biomarker Identification (Mechanistic Focus)

Pharmacodynamic (PD) endpoints and the identification of biomarkers in pre-clinical in vivo studies are crucial for understanding the biological response to a compound and providing mechanistic insights. nih.govdrugtargetreview.combitesizebio.com PD biomarkers can indicate a biological response to treatment and reflect the altered activities or expression of molecular targets. nih.govdrugtargetreview.com They can provide crucial in-human data about the biological processes involved, even in early phases. drugtargetreview.com

Mechanistic biomarkers, a type of PD biomarker, specifically provide information about the mechanism of action of a drug. bitesizebio.com These can include changes in the levels or activity of the target protein or downstream signaling molecules. nih.govbitesizebio.com Identifying such biomarkers in pre-clinical models can help confirm the mechanism of action in a living system and provide tools for monitoring the compound's effects in future studies. drugtargetreview.com

While specific PD endpoints and biomarkers for this compound were not explicitly detailed in the provided information, the inhibition of MetAP-2 activity in vivo would serve as a primary PD endpoint reflecting target engagement. Changes in downstream pathways regulated by MetAP-2, which are involved in protein maturation and cell proliferation, could also be explored as mechanistic biomarkers. nih.gov The effect on endothelial cell proliferation observed in vitro suggests that markers related to angiogenesis pathways could also be relevant PD endpoints in vivo. nih.gov

Future Directions and Emerging Research Perspectives on 5 Demethylovalicin

Development of Novel MetAP-2 Inhibitors Based on 5-Demethylovalicin Scaffold

The inhibition of MetAP-2 has been identified as a promising strategy for treating diseases where angiogenesis is involved, such as cancer and rheumatoid arthritis. tohoku.ac.jpresearchgate.net Fumagillin (B1674178) and its derivatives, potent and selective MetAP-2 inhibitors, have shown promise in clinical studies for cancer and obesity. researchgate.netrcsb.org this compound has demonstrated potent inhibition of recombinant human MetAP-2 with an IC₅₀ value of 17.7 nM and inhibited the growth of human umbilical vein endothelial cells (HUVEC) with an IC₅₀ of 100 nM. nih.govresearchgate.net This positions the this compound scaffold as a valuable template for the design and synthesis of novel MetAP-2 inhibitors.

Future research in this area is likely to focus on structure-activity relationship (SAR) studies to identify key functional groups and structural motifs responsible for potent and selective MetAP-2 inhibition. Medicinal chemistry efforts will aim to synthesize libraries of this compound analogs with improved pharmacological profiles, including enhanced potency, selectivity over other MetAP isoforms (particularly MetAP1), increased stability, and favorable pharmacokinetic properties. rcsb.orgkhas.edu.tr The development of easily diversifiable synthetic routes is crucial for generating these analog libraries. rcsb.org Computational approaches, such as structure-based pharmacophore modeling and molecular docking, can guide the design process by predicting binding modes and affinities to the MetAP-2 active site, potentially identifying compounds that bind to specific metal ions within the active site. researchgate.netkhas.edu.tr

Exploration of Additional Biological Activities and Mechanistic Pathways

While this compound is recognized for its anti-angiogenic properties via MetAP-2 inhibition, its full spectrum of biological activities and underlying mechanisms may extend beyond this primary target. nih.govtohoku.ac.jp Natural products often exhibit pleiotropic effects, interacting with multiple cellular targets and pathways. Future research should investigate other potential biological activities of this compound, such as cytotoxic, immunosuppressive, or antimicrobial effects, drawing comparisons with structurally related compounds like FR65814, which exhibits immunosuppressant activity. tohoku.ac.jp

Detailed mechanistic studies are needed to fully elucidate how this compound exerts its effects at the molecular level. This includes investigating its interactions with other potential protein targets, its influence on cellular signaling pathways, and its impact on gene expression profiles. Understanding these mechanisms can reveal new therapeutic opportunities and provide insights into the complex biological processes modulated by this compound. Research could explore if this compound, similar to fumagillin derivatives, induces endothelial cell cycle arrest. khas.edu.tr

Advancements in Synthetic Accessibility and Yield for Research Purposes

The accessibility of this compound for research purposes is dependent on efficient isolation from natural sources or scalable synthetic methods. As a natural product isolated from fungal fermentation, optimizing fermentation conditions for Chrysosporium lucknowense could enhance yield. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

The advent of high-throughput omics technologies offers powerful tools for a comprehensive understanding of the biological effects of this compound. uninet.eduhumanspecificresearch.orgnih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a global view of the molecular changes induced by this compound treatment in cellular or animal models. humanspecificresearch.orgnih.govcd-genomics.com

Transcriptomics can reveal changes in gene expression patterns, identifying pathways affected by the compound. Proteomics can provide insights into altered protein levels and post-translational modifications, including the direct target MetAP-2 and other interacting proteins. humanspecificresearch.orgnih.gov Metabolomics can profile changes in cellular metabolites, offering a functional readout of the compound's impact on cellular metabolism. uninet.eduhumanspecificresearch.org

Q & A

What are the established synthetic routes for 5-Demethylovalicin, and how can researchers optimize yield and purity?

Basic

The synthesis of this compound typically involves demethylation of its parent compound, ovalicin, using regioselective enzymatic or chemical methods. Key steps include protecting group strategies to isolate the target methyl group and employing catalysts like boron tribromide for selective demethylation. To optimize yield and purity, researchers should:

- Conduct pilot reactions with small-scale trials to test reaction conditions (temperature, solvent, catalyst loading).

- Use high-performance liquid chromatography (HPLC) to monitor intermediate purity .

- Validate final product identity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensuring spectral data aligns with literature .

- Include detailed procedural steps in the Experimental section, with supplementary data for reproducibility .

What analytical techniques are most effective for characterizing this compound’s structure and confirming demethylation?

Basic

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- NMR (¹H, ¹³C, DEPT, COSY) : Compare chemical shifts of the demethylated site with ovalicin to confirm loss of the methyl group .

- High-resolution MS (HRMS) : Verify molecular formula changes (e.g., Δm/z = -14 for demethylation).

- X-ray crystallography : Resolve ambiguities in stereochemistry, if crystalline derivatives are obtainable .

- Infrared (IR) spectroscopy : Identify functional group alterations (e.g., hydroxyl group emergence).

Ensure raw data and spectral interpretations are included in Supporting Information for peer validation .

How should researchers design experiments to investigate the biological activity of this compound while ensuring reproducibility?

Advanced

To assess bioactivity (e.g., antifungal or anticancer properties):

- Dose-response assays : Use standardized cell lines or microbial models, with triplicate technical and biological replicates to minimize variability .

- Control groups : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.

- Blinded experiments : Assign sample identifiers randomly to reduce bias in data collection .

- Data reporting : Provide raw data, statistical methods (e.g., ANOVA with post-hoc tests), and effect sizes in the Results section .

- Reagent documentation : Specify sources, lot numbers, and purity of chemicals to address batch-to-batch variability .

How can conflicting data in the literature regarding this compound’s mechanism of action be systematically addressed?

Advanced

Resolving contradictions requires:

- Comparative meta-analysis : Tabulate published IC50 values, assay conditions, and model systems to identify confounding variables (e.g., cell type-specific effects) .

- Orthogonal validation : Replicate key studies using identical protocols and share datasets via repositories for transparency .

- Mechanistic studies : Employ techniques like CRISPR knockout models to confirm target engagement or off-target effects .

- Discussion of limitations : Explicitly address discrepancies in the Discussion section, highlighting methodological differences (e.g., assay sensitivity, compound stability) .

What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?

Advanced

SAR studies involve:

- Derivative synthesis : Modify specific functional groups (e.g., hydroxyl, epoxide) while retaining the core scaffold .

- Biological profiling : Test analogs against relevant targets (e.g., enzymes in fungal ergosterol biosynthesis) using kinetic assays .

- Computational modeling : Perform molecular docking or molecular dynamics simulations to predict binding modes and affinity changes .

- Data visualization : Use heatmaps or 3D-QSAR plots in the Results section to correlate structural features with activity trends .

How should researchers approach the statistical analysis of dose-response data for this compound in pharmacological studies?

Advanced

Robust analysis includes:

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values with 95% confidence intervals .

- Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous datapoints.

- Power analysis : Predefine sample sizes to ensure sufficient statistical power (α = 0.05, β = 0.2) .

- Transparency : Report all statistical software (e.g., GraphPad Prism, R scripts) and parameters in the Materials and Methods section .

What are the best practices for integrating this compound’s physicochemical properties into formulation studies?

Advanced

For formulation optimization:

- Solubility assays : Measure logP and pKa to guide solvent selection (e.g., DMSO for in vitro studies) .

- Stability testing : Use accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .

- Bioavailability enhancement : Explore nanoencapsulation or prodrug strategies if poor membrane permeability is observed .

- Data presentation : Include stability profiles and solubility curves in Supplementary Materials .

Key Considerations for Researchers

- Literature rigor : Prioritize peer-reviewed journals over unreviewed platforms (e.g., ) .

- Ethical reporting : Disclose funding sources and conflicts of interest in the Acknowledgments section .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.